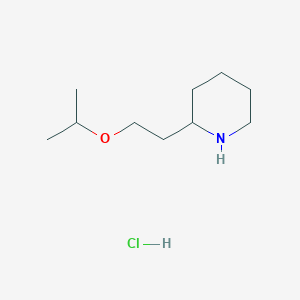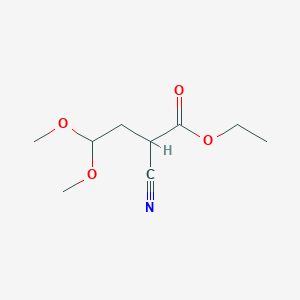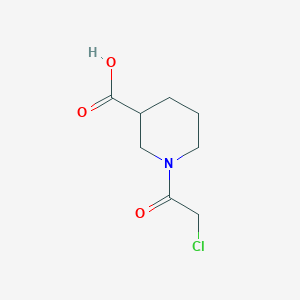
2-(2-Isopropoxyethyl)piperidine hydrochloride
Vue d'ensemble
Description
“2-(2-Isopropoxyethyl)piperidine hydrochloride”, also known as IPEH HCl, is a chemical compound with the molecular formula C10H22ClNO and a molecular weight of 207.74 g/mol . It is used in various scientific experiments and research.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, attached to an isopropoxyethyl group .Physical and Chemical Properties Analysis
“this compound” appears as a clear, colorless liquid with an amine-like odor . Its InChI code is 1S/C10H21NO.ClH/c1-9(2)12-8-6-10-5-3-4-7-11-10;/h9-11H,3-8H2,1-2H3;1H .Applications De Recherche Scientifique
Donepezil and Piperidine Derivatives
Donepezil hydrochloride, a piperidine derivative, is a central acetylcholinesterase inhibitor used for treating Alzheimer’s disease. Its pharmacokinetics, including good oral absorption and a long elimination half-life, underscore the therapeutic potential of piperidine derivatives in managing neurological conditions. The tolerability and absence of significant liver toxicity or drug interactions highlight the structural benefits of such compounds for long-term use in chronic conditions (Román & Rogers, 2004).
Piperidine Alkaloids
Piperidine alkaloids, extracted from various plants including the genus Piper and Pinus, have shown a wide range of therapeutic applications. These compounds are explored for their potential benefits in drug research, particularly for their neurological and vascular effects. The diverse clinical applications attempted to demystify from time to time include cognitive enhancement and global function improvement in neurological disorders (Singh et al., 2021).
Pharmacology of Arylpiperazine Derivatives
Arylpiperazine derivatives have been examined for their application in treating depression, psychosis, and anxiety, showcasing the versatility of piperidine structures in addressing a spectrum of psychiatric disorders. The discussion on N-dealkylation processes and the formation of 1-aryl-piperazines elucidates the metabolic pathways and potential pharmacodynamic actions of these compounds, thereby providing a template for developing new therapeutic agents with improved efficacy and safety profiles (Caccia, 2007).
Piperazine Derivatives as Therapeutic Agents
Piperazine, a six-membered nitrogen-containing heterocycle, is pivotal in drug design, demonstrating a broad spectrum of therapeutic uses across various medical conditions such as psychiatric disorders, cardiovascular diseases, and infections. The flexibility in modifying the substitution pattern on the piperazine nucleus to alter medicinal properties underscores the compound's significance in pharmacological research and drug discovery (Rathi et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-propan-2-yloxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2)12-8-6-10-5-3-4-7-11-10;/h9-11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLZBJXHNRDABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1441037.png)

